molecular formula C4H11ClN2O B558660 Boc-4-nitro-D-phenylalanine CAS No. 61280-75-9

Boc-4-nitro-D-phenylalanine

Cat. No.: B558660
CAS No.: 61280-75-9
M. Wt: 138.59 g/mol
InChI Key: UHWFDFLWTAIHRE-DFWYDOINSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-4-nitro-D-phenylalanine is a derivative of phenylalanine . It is a white to light yellow solid . It is used in research and has applications in peptide synthesis .


Synthesis Analysis

The synthesis of this compound involves the use of 4-nitro-L-phenylalanine and substituted anilines with propylphosphonic anhydride (T3P®) as a coupling reagent . The Boc group is stable towards most nucleophiles and bases, making it suitable for orthogonal protection strategies .


Molecular Structure Analysis

The molecular formula of this compound is C14H18N2O6 . It contains a total of 40 bonds, including 22 non-H bonds, 10 multiple bonds, 7 rotatable bonds, 4 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 (thio-) carbamate (aliphatic), 1 nitro group (aromatic), and 1 hydroxyl group .


Chemical Reactions Analysis

This compound is used in Boc solid-phase peptide synthesis . The Boc group can be removed under anhydrous acidic conditions .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 310.30 . It is insoluble in water . It should be stored at temperatures between 2-8°C .

Scientific Research Applications

Sensors and Biosensors Development

A significant application of Boc-4-nitro-D-phenylalanine is in the development of sensors and biosensors, particularly for the electrochemical detection of amino acids like phenylalanine, tyrosine, and tryptophan. These sensors leverage conducting polymers and molecularly imprinted polymers for enhanced sensitivity and selectivity, showing potential for quality control in pharmaceuticals and monitoring diseases associated with these amino acids (Dinu & Apetrei, 2022).

Safety and Hazards

Boc-4-nitro-D-phenylalanine is classified as a combustible solid . It may cause respiratory irritation, skin irritation, and serious eye irritation . Personal protective equipment, including dust masks, eyeshields, and gloves, should be worn when handling this compound .

Future Directions

Boc-4-nitro-D-phenylalanine is offered by several companies for research purposes . Its future directions could include further exploration of its applications in peptide synthesis and other areas of research.

Biochemical Analysis

Biochemical Properties

The role of Boc-4-nitro-D-phenylalanine in biochemical reactions is not well-documented in the literature. It is known that phenylalanine derivatives exhibit a variety of applications and are biologically important

Molecular Mechanism

The molecular mechanism of this compound is not well-understood. It is known that some phenylalanine derivatives can act as potent protein kinase inhibitors . It is unclear whether this compound shares this property.

Properties

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-nitrophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O6/c1-14(2,3)22-13(19)15-11(12(17)18)8-9-4-6-10(7-5-9)16(20)21/h4-7,11H,8H2,1-3H3,(H,15,19)(H,17,18)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBQADBXCNQPHHY-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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